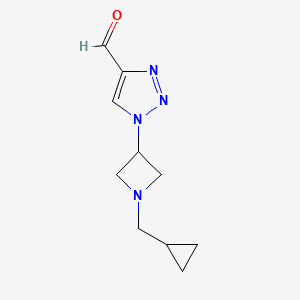
1-(2,2-Difluoroethyl)-2-oxo-1,2-dihydropyridine-3-carbaldehyde
Descripción general
Descripción
The compound seems to be a derivative of pyridine, which is a basic heterocyclic organic compound. Similar to pyridine, it might have a ring structure with nitrogen and carbon atoms .
Synthesis Analysis
While specific synthesis methods for this compound are not available, similar compounds, such as 2,2-difluoroethanol, can be synthesized by reacting 1-chloro-2,2-difluoroethane with an alkali metal salt of formic acid or acetic acid in a suitable solvent .Chemical Reactions Analysis
The compound might undergo various chemical reactions depending on the functional groups present in the molecule. For instance, the aldehyde group can undergo nucleophilic addition reactions, and the pyridine ring can participate in electrophilic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular weight, and functional groups would influence its properties .Aplicaciones Científicas De Investigación
Supramolecular Chemistry
One application involves the synthesis of supramolecular structures, such as high nuclearity {Mn(III)25} barrel-like clusters, which exhibit single-molecule magnetic behavior. These structures are synthesized using related compounds as ligands for the coordination of paramagnetic transition metal ions, leading to novel magnetic materials with potential applications in data storage and quantum computing (Giannopoulos et al., 2014).
Medicinal Chemistry
In medicinal chemistry, derivatives of dihydropyridine and related compounds have been explored for their potential as drug delivery systems. For example, the use of a quaternary pyridinium salt delivered in its dihydropyridine prodrug form has been studied for efficient transport through the blood-brain barrier, which is crucial for the development of neuroactive drugs (Bodor et al., 1978).
Organic Synthesis
In the field of organic synthesis, dihydropyridine derivatives have been utilized in novel synthetic pathways. For instance, a methodology for synthesizing α-Formylated N-Heterocycles from inactivated cyclic amines involving oxidative ring contraction demonstrates the versatility of dihydropyridine derivatives in constructing complex organic molecules (Wang et al., 2018).
Fluorescent Materials
Dihydropyridine derivatives are also being investigated for their fluorescence properties, which are relevant to the study of age pigments and the development of fluorescent materials. The structure-fluorescence relationship of these compounds could lead to novel applications in bioimaging and sensors (Kikugawa et al., 1987).
Mecanismo De Acción
Propiedades
IUPAC Name |
1-(2,2-difluoroethyl)-2-oxopyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7F2NO2/c9-7(10)4-11-3-1-2-6(5-12)8(11)13/h1-3,5,7H,4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFXUSDDFSJAZKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C=O)CC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7F2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![5,6-dihydro-4H-cyclopenta[c]furan-5-amine](/img/structure/B1492536.png)



![7-Cyclopropyl-4,7-diazaspiro[2.5]octane](/img/structure/B1492544.png)
![3,7-Dioxa-10-azaspiro[5.6]dodecane hydrochloride](/img/structure/B1492545.png)
